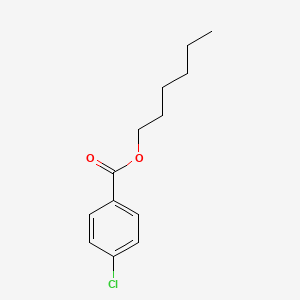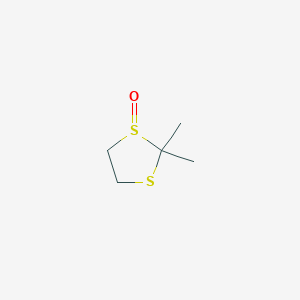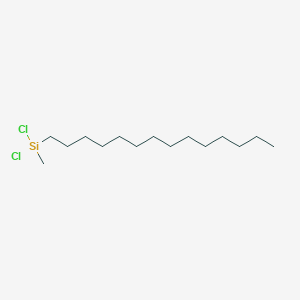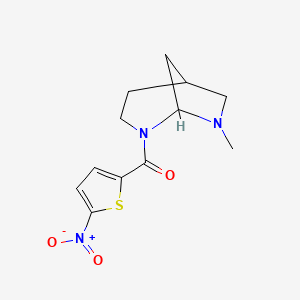![molecular formula C19H13BrN2 B14610780 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- CAS No. 57555-33-6](/img/structure/B14610780.png)
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole core with an amine group at the 3-position and a 4-bromophenylmethylene substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- typically involves the condensation of 9H-carbazol-3-amine with 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the imine bond, converting it back to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitroso derivatives.
Reduction: Conversion to secondary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Applications De Recherche Scientifique
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazol-3-amine: A simpler derivative without the 4-bromophenylmethylene substituent.
9-Ethyl-9H-carbazol-3-amine: Features an ethyl group instead of the bromophenylmethylene group.
3-Amino-9-ethylcarbazole: Another derivative with an ethyl group at the 9-position.
Uniqueness
The presence of the 4-bromophenylmethylene group in 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- imparts unique chemical and physical properties, such as increased molecular weight and potential for additional functionalization through the bromine atom. This makes it a versatile intermediate for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
57555-33-6 |
|---|---|
Formule moléculaire |
C19H13BrN2 |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-(9H-carbazol-3-yl)methanimine |
InChI |
InChI=1S/C19H13BrN2/c20-14-7-5-13(6-8-14)12-21-15-9-10-19-17(11-15)16-3-1-2-4-18(16)22-19/h1-12,22H |
Clé InChI |
CXDFVUWWRYSMAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)




![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)



